molecular formula C9H13BrN2O B13277556 5-Bromo-6-methyl-3-(2-methylpropyl)-3,4-dihydropyrimidin-4-one

5-Bromo-6-methyl-3-(2-methylpropyl)-3,4-dihydropyrimidin-4-one

Cat. No.: B13277556
M. Wt: 245.12 g/mol
InChI Key: KCHPAOKYJFSFDX-UHFFFAOYSA-N
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Description

5-Bromo-6-methyl-3-(2-methylpropyl)-3,4-dihydropyrimidin-4-one is a chemical compound that belongs to the class of pyrimidinones. This compound is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 6th position, and a 2-methylpropyl group at the 3rd position of the pyrimidinone ring. It is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-methyl-3-(2-methylpropyl)-3,4-dihydropyrimidin-4-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the bromination of 6-methyl-3-(2-methylpropyl)-3,4-dihydropyrimidin-4-one using bromine or a brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, at a controlled temperature to ensure selective bromination at the 5th position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to achieve high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed to ensure the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-methyl-3-(2-methylpropyl)-3,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding pyrimidinone derivatives with different oxidation states.

    Reduction Reactions: Reduction of the compound can lead to the formation of dihydropyrimidine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide or ethanol.

    Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Formation of 5-amino-6-methyl-3-(2-methylpropyl)-3,4-dihydropyrimidin-4-one.

    Oxidation Reactions: Formation of 5-bromo-6-methyl-3-(2-methylpropyl)pyrimidin-4-one.

    Reduction Reactions: Formation of 5-bromo-6-methyl-3-(2-methylpropyl)-3,4-dihydropyrimidine.

Scientific Research Applications

5-Bromo-6-methyl-3-(2-methylpropyl)-3,4-dihydropyrimidin-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.

    Medicine: Explored for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Bromo-6-methyl-3-(2-methylpropyl)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. The bromine atom at the 5th position and the methyl groups contribute to its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity or block receptor sites, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-6-methyl-3-(2-methylpropyl)pyrimidin-4-one
  • 6-Methyl-3-(2-methylpropyl)-3,4-dihydropyrimidin-4-one
  • 5-Bromo-3-(2-methylpropyl)-3,4-dihydropyrimidin-4-one

Uniqueness

5-Bromo-6-methyl-3-(2-methylpropyl)-3,4-dihydropyrimidin-4-one is unique due to the specific substitution pattern on the pyrimidinone ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H13BrN2O

Molecular Weight

245.12 g/mol

IUPAC Name

5-bromo-6-methyl-3-(2-methylpropyl)pyrimidin-4-one

InChI

InChI=1S/C9H13BrN2O/c1-6(2)4-12-5-11-7(3)8(10)9(12)13/h5-6H,4H2,1-3H3

InChI Key

KCHPAOKYJFSFDX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(C=N1)CC(C)C)Br

Origin of Product

United States

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